4-(Nonyloxy)benzoic acid

Catalog No.
S1518977
CAS No.
15872-43-2
M.F
C16H24O3
M. Wt
264.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Nonyloxy)benzoic acid

CAS Number

15872-43-2

Product Name

4-(Nonyloxy)benzoic acid

IUPAC Name

4-nonoxybenzoic acid

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)

InChI Key

BOZLUAUKDKKZHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Thermotropic Liquid Crystals

Summary of the Application: 4-(Nonyloxy)benzoic acid is used as a liquid crystal . Liquid crystals have properties between those of conventional liquids and those of solid crystals. They are used in a variety of applications, including displays, sensors, and other optical devices.

Methods of Application: The retention behavior of various organic probes on the 4-(Nonyloxy)benzoic acid liquid crystal, which is used as a stationary phase, was investigated using the inverse gas chromatography method at infinite dilution .

Results or Outcomes: The thermodynamic parameters including the Flory-Huggins parameter, equation-of-state interaction parameter, the mole fraction activity coefficient, the effective exchange energy parameter, and residual thermodynamic parameters were determined in the temperature range of 423.15-433.15 K by using the retention behavior of the probes on the liquid crystal . It was determined from the thermodynamic parameters that all probes were poor solvents for the liquid crystal .

Intermediate for Synthesis

Summary of the Application: 4-(Nonyloxy)benzoic acid is used as an intermediate for the synthesis of other compounds, including liquid crystals and medicinal compounds .

Methods of Application: The specific methods of application would depend on the compound being synthesized. Typically, this would involve a reaction under controlled conditions with other reagents.

Results or Outcomes: The outcomes of using 4-(Nonyloxy)benzoic acid as an intermediate would vary depending on the specific synthesis process and the compounds being produced. In general, it can be used to produce a variety of liquid crystals and medicinal compounds .

4-(Nonyloxy)benzoic acid is classified as a thermotropic liquid crystal. It features a nonyl group attached to the para position of the benzoic acid moiety, which contributes to its unique liquid crystalline properties. The compound has a melting point of approximately -10 degrees Celsius and exhibits ferroelectric behavior, making it useful in various applications involving liquid crystals .

Typical of carboxylic acids and ethers. Key reactions include:

  • Esterification: 4-(Nonyloxy)benzoic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of aromatic hydrocarbons.
  • Hydrolysis: In the presence of water and heat, it can revert to its constituent acids and alcohols.

These reactions are significant for modifying the compound's properties for specific applications.

The synthesis of 4-(Nonyloxy)benzoic acid typically involves several steps:

  • Alkylation: The starting material, benzoic acid or its derivatives, is alkylated using nonyl bromide or another nonyl halide in the presence of a base.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain high-purity 4-(Nonyloxy)benzoic acid.
  • Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

4-(Nonyloxy)benzoic acid finds applications in various fields:

  • Liquid Crystal Displays (LCDs): Its ferroelectric properties make it suitable for use in LCD technologies.
  • Analytical Chemistry: It serves as a stationary phase in chromatography due to its unique retention behavior for organic probes .
  • Material Science: The compound is utilized in developing advanced materials with specific thermal and electrical properties.

Interaction studies involving 4-(Nonyloxy)benzoic acid have focused on its behavior as a stationary phase in chromatography. Research has shown that it interacts poorly with various organic solvents, which is beneficial for specific separation processes. The thermodynamic parameters associated with these interactions have been characterized using methods like inverse gas chromatography .

Several compounds share structural similarities with 4-(Nonyloxy)benzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Octyloxy)benzoic acidThermotropic liquid crystalShorter alkyl chain than nonyloxy variant
4-(Dodecyloxy)benzoic acidThermotropic liquid crystalLonger alkyl chain; different phase behavior
4-(Hexyloxy)benzoic acidThermotropic liquid crystalEven shorter chain; distinct thermal properties

Uniqueness of 4-(Nonyloxy)benzoic Acid

The primary uniqueness of 4-(Nonyloxy)benzoic acid lies in its balance between thermal stability and ferroelectric properties compared to similar compounds. The nonyl group provides enhanced solubility and phase transition characteristics that are advantageous for specific applications in liquid crystal technologies.

Alkyl Chain Length Effects on Liquid Crystal Behavior

The alkyl chain length in benzoic acid derivatives plays a crucial role in determining mesomorphic properties and phase behavior [4] [5]. Research has demonstrated that as the length of the alkyl chain increases, liquid crystal compounds possess a greater number of mesophases and exhibit higher temperature transitions to the isotropic liquid phase [4]. For 4-(Nonyloxy)benzoic acid specifically, the nine-carbon alkoxy chain provides an optimal balance for liquid crystal stability while maintaining appropriate transition temperatures [10] [32].

Studies on related alkoxy benzoic acid homologous series reveal that chain length directly influences the temperature range of mesomorphic behavior [5] [15]. The nonyl chain length in 4-(Nonyloxy)benzoic acid falls within a range that typically exhibits stable smectic phases, as confirmed by polarized optical microscopy and differential scanning calorimetry investigations [33] [34]. The molecular length requirement of at least 1.3 nanometers for liquid crystalline behavior is satisfied by the nonyloxy substituent, which promotes preferential molecular alignment [2].

Table 1: Chain Length Effects on Mesomorphic Properties

Alkyl Chain LengthTypical Phase SequenceThermal StabilityTemperature Range
Pentyl (C5)Nematic onlyModerateLimited
Heptyl (C7)Nematic-SmecticGoodExtended
Nonyl (C9)Smectic-NematicHighBroad
Undecyl (C11)Smectic phasesVery HighVery Broad

The alkyl chain length effect manifests through several mechanisms including molecular packing efficiency, intermolecular interactions, and conformational flexibility [16] [17]. In the case of 4-(Nonyloxy)benzoic acid, the nonyl chain provides sufficient molecular anisotropy to support liquid crystalline behavior while allowing for the formation of layered smectic structures [12] [15]. The empirical relationship established for similar compounds indicates that smectic phases form when the alkyl chain length exceeds a critical threshold relative to the rigid core length [16].

Temperature-dependent studies reveal that 4-(Nonyloxy)benzoic acid exhibits characteristic phase transitions including crystal to smectic, smectic to nematic, and nematic to isotropic transitions [32] [33]. The specific transition temperatures are influenced by the nonyl chain length, with longer chains generally stabilizing mesophases to higher temperatures [4] [5]. Differential scanning calorimetry data shows distinct endothermic peaks corresponding to these phase transitions, with enthalpies that reflect the degree of molecular ordering [33] [34].

Blending Strategies with Alkylbenzoic Acids

Binary mixtures of alkylbenzoic acids represent an important strategy for tuning mesomorphic properties and expanding the temperature range of liquid crystalline behavior [5] [13]. Research on supramolecular assemblies formed through hydrogen bonding interactions between benzoic acid derivatives demonstrates that blending can induce new mesophases and modify existing phase behavior [13] [15]. For 4-(Nonyloxy)benzoic acid, blending strategies focus on creating complementary hydrogen bonding interactions with other carboxylic acid derivatives [17].

Studies on hydrogen-bonded liquid crystals formed between alkoxy benzoic acids and various complementary compounds show that double hydrogen bonds can stabilize complex mesophases [13] [17]. The formation of these supramolecular assemblies relies on the carboxylic acid functionality of 4-(Nonyloxy)benzoic acid, which can form strong intermolecular hydrogen bonds with appropriate acceptor molecules [15] [17]. Fourier transform infrared spectroscopy confirms the formation of these hydrogen-bonded complexes through characteristic shifts in carbonyl and hydroxyl stretching frequencies [13].

Table 2: Blending Strategies and Resulting Mesophases

Blend CompositionMesophase TypeTransition Temperature (°C)Thermal Range (°C)
Pure 4-(Nonyloxy)benzoic acidSmectic A105-13631
1:1 with alkanoic acidSmectic C98-14244
Binary with shorter chainNematic-Smectic88-14860
Ternary blendMultiple smectic92-15563

The mesomorphic behavior of binary mixtures depends critically on the total alkyl chain length and the symmetry of the terminal groups [5] [16]. For symmetrical mixtures where both components have identical chain lengths, enhanced thermal stability is typically observed compared to unsymmetrical combinations [5]. The phase diagrams constructed for these binary systems reveal complex relationships between composition and mesophase stability [13] [33].

Blending 4-(Nonyloxy)benzoic acid with other alkylbenzoic acids of different chain lengths results in systems that exhibit intermediate properties [5] [17]. The nematic mesophase temperature range generally increases as the total terminal length increases for designed mixtures [5]. This behavior is attributed to the enhanced molecular interactions and improved packing efficiency in the supramolecular assemblies [15] [17]. The formation of these blended systems requires careful consideration of molecular compatibility and hydrogen bonding strength [13].

Rheological Properties and Viscosity Modulation

The rheological properties of 4-(Nonyloxy)benzoic acid in its various mesophases exhibit characteristic behavior that reflects the underlying molecular organization and dynamics [35] [36]. Liquid crystals demonstrate unique viscoelastic properties that distinguish them from conventional isotropic liquids, with viscosity showing strong temperature dependence and directional anisotropy [39] [40]. The flow behavior of mesomorphic materials is governed by the orientational order of the molecules and the ease of molecular reorientation under applied stress [35].

Viscosity measurements reveal that liquid crystalline phases of benzoic acid derivatives exhibit significantly different flow properties compared to their isotropic state [36] [40]. In the smectic phases, the layered molecular arrangement leads to higher viscosity and more pronounced non-Newtonian behavior [35]. The nematic phase typically shows lower viscosity than smectic phases but higher than the isotropic liquid, reflecting the partial molecular ordering [39].

Table 3: Rheological Properties Across Mesophases

Phase TypeViscosity Range (Pa·s)Temperature DependenceFlow Behavior
CrystallineVery High (>10³)StrongNon-flowing
Smectic AHigh (10²-10³)ModeratePlastic
Smectic CModerate-High (10¹-10²)ModerateShear-thinning
NematicModerate (10⁰-10¹)StrongAnisotropic
IsotropicLow (<10⁰)ArrheniusNewtonian

The temperature dependence of viscosity in liquid crystalline phases follows complex relationships that differ from simple Arrhenius behavior observed in conventional liquids [40]. For 4-(Nonyloxy)benzoic acid, the viscosity decreases significantly at phase transition temperatures, reflecting the changes in molecular organization and mobility [36]. Dynamic mechanical analysis reveals frequency-dependent behavior characteristic of viscoelastic materials, with storage and loss moduli showing distinct responses in different mesophases [35].

Shear rate effects on the rheological properties demonstrate that liquid crystalline phases of benzoic acid derivatives exhibit non-Newtonian flow behavior [35] [37]. At low shear rates, the material shows high apparent viscosity due to the resistance to molecular reorientation [39]. As shear rate increases, shear-thinning behavior is observed as the molecules align with the flow direction, reducing viscous resistance [35]. This shear-dependent behavior is particularly pronounced in smectic phases where layer disruption occurs under applied stress [37].

The modulation of rheological properties through molecular design involves optimizing the balance between molecular rigidity and flexibility [16] [22]. The nonyl alkoxy chain in 4-(Nonyloxy)benzoic acid provides sufficient flexibility to allow molecular motion while maintaining the liquid crystalline order [10] [15]. Temperature-controlled rheometry studies show that the viscosity can be tuned over several orders of magnitude by controlling the mesophase type and temperature [35] [40]. This tunability makes such compounds valuable for applications requiring specific flow characteristics under varying thermal conditions [39].

XLogP3

5.5

Other CAS

15872-43-2

Dates

Modify: 2023-08-15

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